Cortistatin-14

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

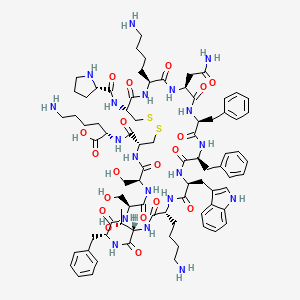

C81H113N19O19S2 |

|---|---|

Molecular Weight |

1721.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(4R,7S,10S,13R,16S,19R,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-16-[(1R)-1-hydroxyethyl]-7,10-bis(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-37-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C81H113N19O19S2/c1-46(103)67-80(117)95-59(38-49-24-9-4-10-25-49)73(110)96-62(42-101)76(113)97-63(43-102)77(114)99-65(79(116)90-56(81(118)119)30-15-18-34-84)45-121-120-44-64(98-68(105)53-31-19-35-86-53)78(115)89-54(28-13-16-32-82)69(106)94-61(40-66(85)104)75(112)92-57(36-47-20-5-2-6-21-47)71(108)91-58(37-48-22-7-3-8-23-48)72(109)93-60(39-50-41-87-52-27-12-11-26-51(50)52)74(111)88-55(70(107)100-67)29-14-17-33-83/h2-12,20-27,41,46,53-65,67,86-87,101-103H,13-19,28-40,42-45,82-84H2,1H3,(H2,85,104)(H,88,111)(H,89,115)(H,90,116)(H,91,108)(H,92,112)(H,93,109)(H,94,106)(H,95,117)(H,96,110)(H,97,113)(H,98,105)(H,99,114)(H,100,107)(H,118,119)/t46-,53+,54+,55-,56+,57+,58+,59-,60+,61+,62+,63+,64+,65+,67+/m1/s1 |

InChI Key |

DDRPLNQJNRBRNY-PABCYERMSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)[C@@H]6CCCN6)C(=O)N[C@@H](CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |

Canonical SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)C6CCCN6)C(=O)NC(CCCCN)C(=O)O)CO)CO)CC7=CC=CC=C7)O |

Origin of Product |

United States |

Foundational & Exploratory

Cortistatin-14: A Deep Dive into its Core Functions in the Central Nervous System

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Cortistatin-14 (CST-14) is a neuropeptide with significant structural homology to somatostatin-14, playing a multifaceted role in the central nervous system (CNS). While it binds to all five somatostatin receptors (SSTRs), its unique physiological functions distinguish it as a critical neuromodulator. This technical guide provides an in-depth analysis of the primary functions of CST-14 in the CNS, focusing on its receptor interactions, downstream signaling pathways, and its influence on neuronal activity, sleep architecture, and seizure susceptibility. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for researchers and professionals in drug development.

Receptor Binding Profile of this compound

CST-14 exhibits a broad binding profile, interacting with high affinity to all five somatostatin receptor subtypes. Its interaction is not limited to SSTRs; it also binds to the ghrelin receptor (GHS-R1a) and the Mas-related G protein-coupled receptor member X2 (MrgX2), albeit with varying affinities. This complex receptor interaction landscape underlies its diverse physiological effects.

Quantitative Data: Receptor Binding Affinities

The following tables summarize the binding affinities of this compound for its primary receptor targets.

| Receptor Subtype | Ligand | Assay Type | Ki (nM) | pKi | Reference |

| sst1 | This compound | Competitive Binding | 5 | 8.3 | |

| sst2 | This compound | Competitive Binding | 0.09 | 10.05 | |

| sst3 | This compound | Competitive Binding | 0.3 | 9.52 | |

| sst4 | This compound | Competitive Binding | 0.2 | 9.70 | |

| sst5 | This compound | Competitive Binding | 0.3 | 9.52 |

Table 1: this compound Binding Affinities for Somatostatin Receptors. This table presents the inhibitory constants (Ki) and their logarithmic transformations (pKi) of this compound for the five human somatostatin receptor subtypes as determined by competitive radioligand binding assays.

| Receptor | Ligand | Assay Type | EC50 (nM) | pEC50 | Reference |

| MrgX2 | This compound | Functional Assay | 25 | 7.6 | |

| GHS-R1a | This compound | Competitive Binding | ~1000 | ~6 | [1] |

Table 2: this compound Binding and Functional Potencies for Other Receptors. This table shows the half-maximal effective concentration (EC50) for MrgX2 and an approximate affinity for the ghrelin receptor (GHS-R1a).

Primary Functions and Signaling Pathways in the CNS

The primary function of this compound in the central nervous system is the depression of cortical activity.[2] This is achieved through a combination of mechanisms, including the modulation of ion channels and the inhibition of neurotransmitter release, primarily through its interaction with the sst2 receptor.

Signaling Cascade via sst2 Receptor Activation

Upon binding to the sst2 receptor, a Gi/o-coupled receptor, CST-14 initiates a signaling cascade that leads to neuronal hyperpolarization and reduced excitability. The key downstream effects are the inhibition of adenylyl cyclase and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.

Caption: this compound signaling pathway via the sst₂ receptor.

Modulation of Neuronal Activity

CST-14 directly impacts neuronal firing rates. In vivo studies have demonstrated that intracerebroventricular administration of CST-14 decreases the firing rate of hippocampal pyramidal cells.[3] This inhibitory effect is a key contributor to its overall depressive function on cortical activity.

| Parameter | Effect of this compound | Brain Region | Reference |

| Neuronal Firing Rate | Decrease | Hippocampus | [3] |

Table 3: Effect of this compound on Neuronal Firing.

Induction of Slow-Wave Sleep

A distinctive function of CST-14, which sets it apart from somatostatin, is its potent induction of slow-wave sleep (SWS).[2][4] Administration of CST-14 enhances EEG synchronization and promotes deep SWS.[3]

| Dose (µg, i.c.v.) | Change in Slow-Wave Sleep | Duration of Effect | Reference |

| 0.1 - 1.0 | Significant Increase | ~2-4 hours | [3] |

Table 4: Dose-Dependent Effect of this compound on Slow-Wave Sleep in Rats.

Anticonvulsant Properties

CST-14 has demonstrated significant anticonvulsant effects in various preclinical models.[2][5] It can attenuate seizure activity induced by agents like kainic acid and pilocarpine.[3][5] This neuroprotective function is mediated, at least in part, by the activation of sst2 and sst3 receptors.[5]

| Seizure Model | This compound Dose | Effect on Seizure Activity | Reference |

| Kainic Acid-induced | 1-10 nmol, i.c.v. | Attenuation of seizures | [3] |

| Pilocarpine-induced | 1 µM (intrahippocampal) | Decreased seizure duration | [5] |

Table 5: Anticonvulsant Effects of this compound.

Experimental Protocols

Radioligand Competitive Binding Assay

This protocol is designed to determine the binding affinity of this compound for its receptors.

Caption: Workflow for a radioligand competitive binding assay.

Methodology:

-

Membrane Preparation: Cell membranes from a stable cell line overexpressing the receptor of interest (e.g., CHO-K1 cells for sst2) are prepared by homogenization and centrifugation.

-

Incubation: Membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [125I]-Tyr11-Somatostatin-14) and a range of concentrations of unlabeled this compound.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate receptor-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation.[6]

In Vivo Electrophysiology

This protocol outlines the procedure for recording neuronal activity in response to this compound administration in an anesthetized animal model.

Methodology:

-

Animal Preparation: A male Wistar rat is anesthetized (e.g., with urethane) and placed in a stereotaxic frame. A craniotomy is performed over the hippocampus.

-

Electrode Placement: A recording microelectrode is lowered into the CA1 pyramidal cell layer of the hippocampus.

-

Drug Administration: A cannula is implanted into the lateral ventricle for intracerebroventricular (i.c.v.) administration of this compound or vehicle.

-

Recording: Baseline neuronal firing is recorded. Following i.c.v. injection of CST-14, changes in the firing rate of single neurons are recorded and analyzed.[7]

EEG Recording for Sleep Analysis

This protocol describes the methodology for assessing the effects of this compound on sleep architecture.

Caption: Experimental workflow for EEG sleep studies.

Methodology:

-

Electrode Implantation: Mice are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Habituation: Animals are allowed to recover from surgery and are habituated to the recording cables and environment.

-

Baseline Recording: Continuous EEG and EMG recordings are acquired for a 24-hour baseline period.

-

Drug Administration: this compound or vehicle is administered via an intracerebroventricular (i.c.v.) cannula.

-

Post-injection Recording: EEG and EMG are recorded for a specified period following the injection.

-

Data Analysis: The recordings are scored for different sleep-wake states (wakefulness, NREM sleep, REM sleep), and spectral analysis is performed on the EEG signal to quantify slow-wave activity (0.5-4 Hz).[8][9]

Conclusion

This compound is a neuropeptide with a profound impact on the central nervous system. Its primary function of depressing cortical activity is mediated through a complex interplay with multiple receptor systems, most notably the somatostatin receptors. The downstream signaling, primarily involving the inhibition of adenylyl cyclase and activation of GIRK channels, leads to a reduction in neuronal excitability. This fundamental mechanism underlies its diverse physiological roles, including the promotion of slow-wave sleep and its potent anticonvulsant effects. The detailed understanding of CST-14's functions and the methodologies to study them are crucial for the development of novel therapeutic strategies targeting sleep disorders, epilepsy, and other neurological conditions.

References

- 1. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cortistatin-expressing interneurons require TrkB signaling to suppress neural hyper-excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effects of cortistatin (CST-14) against kainate-induced neurotoxicity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio.fsu.edu [bio.fsu.edu]

- 5. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An in vivo electrophysiological study of the ontogeny of excitatory and inhibitory processes in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a New Neuromodulator: Discovery and Initial Characterization of the Cortistatin Family

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of the discovery and initial characterization of the Cortistatin (CST) neuropeptide family. First identified in 1996, this family of peptides bears significant structural and functional resemblance to Somatostatin (SST) while exhibiting distinct physiological roles, particularly in the regulation of sleep and cortical activity. This document details the seminal experiments that led to their identification, cloning, and initial functional analysis. It includes a compilation of key quantitative data, detailed experimental methodologies, and visual representations of the known signaling pathways, serving as an in-depth resource for researchers in neuroscience and professionals in drug development exploring the therapeutic potential of this intriguing neuropeptide family.

Introduction

The discovery of the Cortistatin neuropeptide family marked a significant advancement in our understanding of neuromodulation within the central nervous system. Named for its abundant expression in the cerebral cortex and its potent neuronal-depressant activities, Cortistatin quickly emerged as a molecule of interest due to its unique physiological profile.[1] While sharing a high degree of sequence homology with the well-established neuropeptide Somatostatin, Cortistatin exhibits distinct functions, most notably its profound effects on slow-wave sleep.[1] This guide will delve into the foundational research that unveiled this novel peptide family, providing a detailed look at the experimental approaches that defined its initial characterization.

Discovery and Gene Identification

The journey to identify Cortistatin began with efforts to isolate novel mRNAs expressed in the cerebral cortex. The initial discovery was made through the cloning of a cDNA for a precursor protein, preprocortistatin, from a rat brain cDNA library.[2] This pioneering work revealed a novel peptide with significant structural similarities to Somatostatin.

Gene Structure and Processing

The human Cortistatin gene (CORT) is located on chromosome 1.[3][4] The precursor protein, preprocortistatin, is a 105-amino acid peptide in humans.[3] Post-translational processing of this precursor yields mature, biologically active peptides.[4] In humans, the primary active form is Cortistatin-17 (CST-17), while in rodents, Cortistatin-14 (CST-14) and Cortistatin-29 (CST-29) are the predominant forms.[3]

Table 1: Cortistatin Gene and Precursor Protein Details

| Species | Gene Name | Chromosome Location | Precursor Protein Length (amino acids) | Major Active Peptides |

| Human | CORT | 1p36.22 | 105 | CST-17, CST-29 |

| Mouse | Cort | 4 E2 | Not specified | CST-14, CST-29 |

| Rat | Cort | Not specified | 112 | CST-14, CST-29 |

Sequence Homology with Somatostatin

A key feature of Cortistatin is its striking sequence similarity to Somatostatin-14 (SST-14). CST-14 shares 11 of its 14 amino acids with SST-14, including the critical FWKT tetramer responsible for receptor binding and the two cysteine residues that form a disulfide bridge, creating a cyclic structure.[1] This high degree of homology explains the overlapping pharmacological properties of the two peptide families.

Tissue Distribution and Expression

Initial characterization efforts focused on determining the anatomical localization of Cortistatin expression. These studies revealed a distinct, yet partially overlapping, distribution pattern compared to Somatostatin.

Central Nervous System

In situ hybridization studies demonstrated that preprocortistatin mRNA is predominantly expressed in the cerebral cortex and hippocampus.[1] Specifically, Cortistatin-expressing neurons are a subset of GABAergic interneurons.[1] While there is some co-localization with Somatostatin in the hippocampus, many Cortistatin-positive neurons in the cortex do not express Somatostatin, indicating distinct neuronal populations.

Peripheral Tissues

Subsequent investigations have revealed a broader distribution of Cortistatin expression than initially thought, with mRNA detected in various peripheral tissues, including immune cells, the gastrointestinal tract, and the endocrine system.[5]

Receptor Binding and Pharmacology

The functional similarities between Cortistatin and Somatostatin are largely attributed to their shared ability to bind to the five known Somatostatin receptors (SSTR1-5).[1] However, Cortistatin also interacts with other receptors, which may account for its unique physiological effects.

Somatostatin Receptor Binding

Competitive radioligand binding assays have demonstrated that Cortistatin binds with high affinity to all five SSTR subtypes.[1] The binding affinities (IC50 values) of this compound for the human Somatostatin receptors are summarized in the table below.

Table 2: Binding Affinities (IC50) of this compound for Human Somatostatin Receptors

| Receptor Subtype | IC50 (nM) |

| sst1 | 5 |

| sst2 | 0.09 |

| sst3 | 0.3 |

| sst4 | 0.2 |

| sst5 | 0.3 |

Data compiled from publicly available sources.

Other Receptor Interactions

Distinct from Somatostatin, Cortistatin has been shown to bind to the growth hormone secretagogue receptor (GHS-R), the ghrelin receptor, and the Mas-related G-protein coupled receptor member X2 (MrgX2).[3][5] These interactions are thought to mediate some of Cortistatin's unique biological activities that are not observed with Somatostatin.

Electrophysiological Characterization

The initial characterization of Cortistatin's function heavily relied on electrophysiological studies to assess its effects on neuronal activity. These experiments confirmed its role as a neuronal depressant.

Effects on Hippocampal Neurons

Whole-cell patch-clamp recordings from hippocampal CA1 pyramidal neurons revealed that superfusion with this compound induces a hyperpolarization of the neuronal membrane, leading to a decrease in neuronal excitability.[6] This effect is similar to that of Somatostatin and is mediated by the activation of inwardly rectifying potassium channels.

Unique Electrophysiological Actions

While both Cortistatin and Somatostatin depress neuronal activity, Cortistatin has been shown to have distinct effects on certain ion channels. For instance, in hippocampal neurons, Cortistatin, but not Somatostatin, augments the hyperpolarization-activated cation current (Ih).[7] This differential modulation of ion channels likely contributes to the unique physiological roles of Cortistatin.

Signaling Pathways

Cortistatin exerts its cellular effects through the activation of G-protein coupled receptors (GPCRs), leading to the modulation of various downstream signaling cascades.

Somatostatin Receptor-Mediated Signaling

Upon binding to SSTRs, Cortistatin, like Somatostatin, activates inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, including the activation of potassium channels and inhibition of calcium channels.[3]

Non-SSTR Mediated Signaling

The signaling pathways initiated by Cortistatin's interaction with GHS-R and MrgX2 are less well-characterized but are thought to involve different G-protein subtypes and downstream effectors, contributing to its distinct physiological functions.

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the initial discovery and characterization of the Cortistatin neuropeptide family.

cDNA Cloning and Sequencing of Preprocortistatin

The initial identification of Cortistatin was achieved through the cloning and sequencing of its corresponding cDNA from a rat brain library.

Protocol Outline:

-

mRNA Extraction: Total RNA is extracted from rat cerebral cortex tissue, followed by the purification of poly(A)+ mRNA using oligo(dT)-cellulose chromatography.

-

cDNA Synthesis: First-strand cDNA is synthesized from the purified mRNA using reverse transcriptase and an oligo(dT) primer. The second strand is then synthesized using DNA polymerase I and RNase H.

-

Vector Ligation and Transformation: The double-stranded cDNA is ligated into a suitable cloning vector (e.g., a plasmid). The recombinant vectors are then used to transform competent E. coli cells.

-

Library Screening: The cDNA library is screened using a labeled oligonucleotide probe designed based on a conserved region of the Somatostatin sequence.

-

Sequencing and Analysis: Positive clones are isolated, and the cDNA inserts are sequenced to determine the nucleotide sequence of preprocortistatin. The amino acid sequence is then deduced from the nucleotide sequence.

References

- 1. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cloning and sequence analysis of cDNA for rat corticotropin-releasing factor precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]

- 4. CORT cortistatin [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Unraveling the Molecular Identity of Human Cortistatin-14: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amino acid sequence of human Cortistatin-14, the experimental methodologies used for its determination, and its interaction with key signaling pathways. This compound, a neuropeptide with significant structural and functional homology to somatostatin-14, is a molecule of interest for its diverse physiological roles, including the regulation of sleep, neuronal activity, and inflammatory processes.

Amino Acid Sequence and Physicochemical Properties of Human this compound

Human this compound is a cyclic peptide composed of 14 amino acids. Its primary structure was elucidated through a combination of recombinant DNA technology and peptide sequencing techniques. The definitive amino acid sequence and key physicochemical properties are summarized below.

Table 1: Amino Acid Sequence and Properties of Human this compound

| Parameter | Value |

| One-Letter Code | PCKNFFWKTFSSCK |

| Three-Letter Code | Pro-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Ser-Ser-Cys-Lys |

| Disulfide Bridge | Between Cysteine at position 2 and Cysteine at position 13 |

| Molecular Formula | C₈₁H₁₁₃N₁₉O₁₉S₂[1][2][3] |

| Molecular Weight | 1721.03 g/mol [1][2][3] |

| CAS Number | 193829-96-8[1] |

Human Cortistatin is initially synthesized as a larger precursor peptide. In humans, this precursor can be processed into different active forms, including Cortistatin-17 and Cortistatin-29.[4] this compound is the rodent ortholog, and the term is often used interchangeably in literature for the 14-amino acid core active peptide. The human cortistatin gene (CORT) is located on chromosome 1.[5][6]

Experimental Determination of the Amino Acid Sequence

The determination of the amino acid sequence of human this compound has been achieved through a combination of molecular biology and protein chemistry techniques. The general workflow for identifying and sequencing a novel peptide like this compound is depicted below.

Molecular Cloning and DNA Sequencing

The initial identification of the gene encoding human cortistatin was achieved through molecular cloning techniques. A representative protocol is as follows:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from human cerebral cortex tissue, a region known for high cortistatin expression.[5] Messenger RNA (mRNA) is then isolated and used as a template for reverse transcriptase to synthesize complementary DNA (cDNA).[7]

-

Polymerase Chain Reaction (PCR): Degenerate primers, designed based on the known rat cortistatin sequence, are used to amplify the corresponding human cDNA.[7]

-

Cloning and Sequencing: The amplified PCR product is ligated into a plasmid vector and cloned in a bacterial host. The nucleotide sequence of the inserted cDNA is then determined using automated DNA sequencing methods.[5][7] This provides the deduced amino acid sequence of the prepro-cortistatin.

Peptide Sequencing by Mass Spectrometry and Edman Degradation

To confirm the amino acid sequence of the mature peptide and identify post-translational modifications such as the disulfide bridge, direct sequencing of the isolated or synthetically produced peptide is performed.

-

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a powerful tool for peptide sequencing. The peptide is ionized and fragmented, and the mass-to-charge ratio of the fragments is used to deduce the amino acid sequence.[8][9] This method is highly sensitive and can also identify modifications.

-

Edman Degradation: This classical method involves the sequential removal and identification of amino acids from the N-terminus of the peptide.[10][11][12] The peptide is reacted with phenyl isothiocyanate (PITC), followed by cleavage of the N-terminal amino acid derivative, which is then identified by chromatography.[13][14] This process is repeated for subsequent residues.

Biological Activity and Receptor Interactions

This compound exhibits a broad range of biological activities primarily through its interaction with a variety of G-protein coupled receptors (GPCRs).

Table 2: Receptor Binding Affinities of Human this compound

| Receptor Family | Receptor Subtype | Binding Affinity (IC₅₀/EC₅₀) |

| Somatostatin Receptors (sst) | sst₁ | 5 nM (IC₅₀)[1][3] |

| sst₂ | 0.09 nM (IC₅₀)[1][3] | |

| sst₃ | 0.3 nM (IC₅₀)[1][3] | |

| sst₄ | 0.2 nM (IC₅₀)[1][3] | |

| sst₅ | 0.3 nM (IC₅₀)[1][3] | |

| Mas-Related G Protein-Coupled Receptor | MRGPRX2 | 25 nM (EC₅₀)[1] |

| Growth Hormone Secretagogue Receptor | GHS-R1a | Binds, affinity comparable to ghrelin[15] |

Signaling Pathways

Upon binding to somatostatin receptors, this compound typically initiates an inhibitory signaling cascade. A primary mechanism is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol for cAMP Assay

The inhibitory effect of this compound on cAMP production can be quantified using a competitive immunoassay.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing a specific human somatostatin receptor subtype (e.g., sst₂) are cultured in appropriate media.[7]

-

Cell Stimulation: The cells are pre-incubated with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[16] They are then treated with varying concentrations of this compound, followed by stimulation with forskolin, a potent activator of adenylyl cyclase.[7]

-

Cell Lysis and cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is determined using a commercially available cAMP enzyme immunoassay (EIA) kit.[7] The results are typically expressed as the percentage of inhibition of forskolin-stimulated cAMP production.

Conclusion

The elucidation of the amino acid sequence of human this compound has been a crucial step in understanding its multifaceted biological roles. This technical guide has provided a detailed overview of its molecular structure, the experimental approaches used for its characterization, and its engagement with key cellular signaling pathways. This information serves as a valuable resource for researchers and professionals in the fields of neuroscience, immunology, and drug development, paving the way for further exploration of this compound as a potential therapeutic agent.

References

- 1. rndsystems.com [rndsystems.com]

- 2. genscript.com [genscript.com]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. Therapeutic Effect of a Latent Form of Cortistatin in Experimental Inflammatory and Fibrotic Disorders [mdpi.com]

- 5. Cloning, mRNA expression, and chromosomal mapping of mouse and human preprocortistatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cortistatin (neuropeptide) - Wikipedia [en.wikipedia.org]

- 7. 2024.sci-hub.box [2024.sci-hub.box]

- 8. creative-biolabs.com [creative-biolabs.com]

- 9. Peptide Sequencing: Principles, Techniques, and Research Applications - Creative Proteomics [creative-proteomics.com]

- 10. Edman degradation - Wikipedia [en.wikipedia.org]

- 11. ehu.eus [ehu.eus]

- 12. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 13. 26.6 Peptide Sequencing: The Edman Degradation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. m.youtube.com [m.youtube.com]

- 15. Cortistatin, but not somatostatin, binds to growth hormone secretagogue (GHS) receptors of human pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cAMP inhibits mammalian target of rapamycin complex-1 and -2 (mTORC1 and 2) by promoting complex dissociation and inhibiting mTOR kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Expression of Cortistatin-14 in Cortical and Hippocampal Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a neuropeptide with significant structural and functional similarities to somatostatin (SST-14), yet it exhibits distinct physiological effects, particularly within the central nervous system.[1][2][3] Predominantly expressed in the cerebral cortex and hippocampus, CST-14 has garnered attention for its roles in sleep regulation, cognitive processes, and neuroprotection.[3][4][5][6] This technical guide provides a comprehensive overview of the endogenous expression of CST-14 in cortical and hippocampal neurons, detailing quantitative data, experimental methodologies, and associated signaling pathways to support further research and therapeutic development.

Quantitative Data on this compound Expression

The expression of this compound is highly specific, localized primarily to a subpopulation of interneurons within the cortex and hippocampus.[1][4] Quantitative analysis of its expression and co-localization with other key neuronal markers is crucial for understanding its functional role.

Table 1: Cellular Co-localization of Preprocortistatin mRNA in Adult Rat Cortex and Hippocampus

| Brain Region | Cortical Layer | Marker | Percentage of CST+ Cells Co-localizing with Marker | Percentage of Marker+ Cells Co-localizing with CST | Reference |

| Neocortex | All Layers | GAD65/GAD67 | ~100% | - | [1] |

| Layers II-III (Visual & Somatosensory) | Parvalbumin | 73% | ~40% | [1] | |

| Deep Layers | Calbindin | 47% | - | [1] | |

| Hippocampus | CA1 Pyramidal Layer | Parvalbumin | 75% | ~40% | [1] |

| CA1 Field | Somatostatin | 58% | ~30% | [1] |

Table 2: Developmental Expression of Preprocortistatin mRNA in Rat Brain

| Developmental Stage | Expression Level in Cortex & Hippocampus | Key Observations | Reference |

| Postnatal Day 0 (P0) | Detectable | Positive cells in lower cerebral cortex and stratum oriens of the hippocampus. | [1] |

| Postnatal Day 5-10 (P5-P10) | Accumulating | mRNA levels increase postnatally. | [1] |

| Postnatal Day 15 (P15) | Maximal | Peak expression levels reached. | [1] |

| Adulthood | Slight Decay | Expression levels slightly decrease and stabilize. | [1] |

| Second Postnatal Week | Transient Increase | A notable transient increase in CST-expressing cells in all cortical areas and the dentate gyrus. | [1] |

Table 3: Modulation of this compound mRNA Expression

| Condition | Brain Region | Change in CST-14 mRNA | Associated Factors | Reference |

| Forced Swimming Test (Stress) | Hippocampus & Cortex (Mice) | Significant Decrease | Concurrent decrease in BDNF mRNA. | [7] |

Experimental Protocols

Detailed methodologies are essential for the accurate study of CST-14 expression and function. The following are protocols for key experiments cited in the literature.

In Situ Hybridization for Preprocortistatin mRNA

This technique is used to localize preprocortistatin mRNA within brain tissue, providing cellular resolution of its expression.

Protocol:

-

Tissue Preparation:

-

Anesthetize and perfuse Sprague Dawley rats with 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Dissect the brain and postfix overnight in the same fixative at 4°C.

-

Cryoprotect the brain by immersion in 30% sucrose in PBS until it sinks.

-

Freeze the brain and section coronally at 20-40 µm using a cryostat or freezing microtome.

-

-

Probe Preparation:

-

Synthesize a 35S-UTP labeled antisense riboprobe corresponding to the rat preprocortistatin mRNA.

-

For double in situ hybridization, label GAD65/GAD67 probes with digoxigenin (DIG).

-

-

Hybridization:

-

Mount tissue sections on coated slides.

-

Treat sections with proteinase K to improve probe penetration.

-

Prehybridize sections in hybridization buffer.

-

Hybridize overnight at 55-60°C with the labeled riboprobe in hybridization buffer.

-

-

Washing and Detection:

-

Wash sections in a series of increasingly stringent SSC buffers to remove non-specifically bound probe.

-

For single labeling, expose slides to X-ray film (film autoradiography) for initial localization, followed by coating with photographic emulsion (emulsion autoradiography) for cellular resolution.

-

For double labeling, first detect the DIG-labeled probe using an anti-DIG antibody conjugated to alkaline phosphatase and a colorimetric substrate. Then, proceed with emulsion autoradiography for the 35S-labeled probe.

-

-

Analysis:

-

Develop the emulsion and counterstain the sections with a Nissl stain (e.g., cresyl violet) to visualize cell bodies.

-

Analyze under a microscope to identify silver grains (indicating mRNA) over counterstained cells.

-

Immunohistochemistry for Neuronal Markers

Immunohistochemistry is employed to identify the protein products of specific genes, allowing for the characterization of cell types expressing CST-14.

Protocol:

-

Tissue Preparation:

-

Prepare brain sections as described for in situ hybridization. Free-floating sections are often used for immunohistochemistry.

-

-

Antigen Retrieval (if necessary):

-

For some antibodies, it may be necessary to unmask the antigenic epitope. This can be achieved by heating the sections in a citrate buffer (pH 6.0).

-

-

Blocking:

-

Incubate sections in a blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate sections with the primary antibody (e.g., anti-parvalbumin, anti-calbindin, anti-somatostatin) diluted in blocking solution overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash sections three times in PBS.

-

Incubate with a fluorescently labeled or biotinylated secondary antibody directed against the species of the primary antibody for 1-2 hours at room temperature.

-

-

Detection:

-

For fluorescent detection, wash sections and mount with a mounting medium containing DAPI to counterstain nuclei.

-

For chromogenic detection (if using a biotinylated secondary antibody), incubate with an avidin-biotin-peroxidase complex (ABC) and then develop with a substrate like diaminobenzidine (DAB).

-

-

Analysis:

-

Visualize fluorescently labeled sections using a confocal or fluorescence microscope.

-

Analyze chromogenically labeled sections using a bright-field microscope.

-

Signaling Pathways and Visualizations

CST-14 exerts its effects through a complex interplay of receptor activation and downstream signaling cascades.

This compound Receptor Binding and Downstream Effects

CST-14 is known to bind to all five somatostatin receptor subtypes (sst1-sst5) and the ghrelin receptor (GHSR).[2][7] This promiscuous binding allows it to influence multiple signaling pathways. In cortical and hippocampal neurons, CST-14 has been shown to inhibit pyramidal cell firing, in part by augmenting potassium currents and modulating the hyperpolarization-activated cation current (Ih).[4][8][9] Its actions are also linked to the GABAergic system, with evidence suggesting involvement of both GABAA and GABAB receptors.[7][10]

Below are Graphviz diagrams illustrating the key signaling pathways and an experimental workflow.

Caption: CST-14 signaling in cortical and hippocampal neurons.

References

- 1. Cortistatin Is Expressed in a Distinct Subset of Cortical Interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cortistatin: a member of the somatostatin neuropeptide family with distinct physiological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cortical neuropeptide, this compound, impairs post-training memory processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cortistatin--functions in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protective effects of cortistatin (CST-14) against kainate-induced neurotoxicity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. The sleep-modulating peptide cortistatin augments the h-current in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intrahippocampal injection of this compound impairs recognition memory consolidation in mice through activation of sst2, ghrelin and GABAA/B receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

What are the physiological roles of Cortistatin-14 beyond neuronal inhibition?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cortistatin-14 (CST-14), a cyclic neuropeptide with significant structural homology to somatostatin-14 (SST-14), has emerged as a molecule of profound interest beyond its initial characterization as a neuronal inhibitor. While its effects on the central nervous system, particularly in sleep regulation, are well-documented, a growing body of evidence illuminates its multifaceted physiological roles in the endocrine, immune, and cardiovascular systems, as well as its potential as an anti-cancer agent. This technical guide provides a comprehensive overview of the non-neuronal functions of CST-14, detailing its interactions with various receptors, the downstream signaling pathways it modulates, and the quantitative effects observed in key experimental models. This document is intended to serve as a valuable resource for researchers and professionals in drug development, offering insights into the therapeutic potential of this versatile peptide.

Endocrine System Modulation

This compound exerts significant control over the endocrine system, largely mirroring the inhibitory actions of somatostatin on hormone secretion. These effects are primarily mediated through its high-affinity binding to all five somatostatin receptor subtypes (SSTR1-5).[1] However, its interaction with other receptors, such as the growth hormone secretagogue receptor (ghrelin receptor, GHS-R1a), adds a layer of complexity to its endocrine profile.[2]

Inhibition of Growth Hormone and Insulin Secretion

In human studies, this compound has been shown to potently inhibit both basal and stimulated Growth Hormone (GH) secretion to a similar extent as somatostatin-14.[3][4] This inhibitory effect extends to insulin secretion.[2][3]

Table 1: Quantitative Effects of this compound on Endocrine Parameters in Humans

| Parameter | Experimental Condition | This compound Dose | Effect | Reference |

| Basal GH Secretion | Intravenous infusion in healthy volunteers | 2.0 µg/kg/h | Significant inhibition (P < 0.01) | [3] |

| GHRH-stimulated GH Secretion | Intravenous infusion in healthy volunteers | 2.0 µg/kg/h | Significant inhibition (P < 0.01) | [3] |

| Ghrelin-stimulated GH Secretion | Intravenous infusion in healthy volunteers | 2.0 µg/kg/h | Significant inhibition (P < 0.05) | [3] |

| Basal Insulin Secretion | Intravenous infusion in healthy volunteers | 2.0 µg/kg/h | Significant inhibition (P < 0.01) | [3] |

Experimental Protocol: In Vivo Human Endocrine Studies

Objective: To assess the effect of this compound on basal and stimulated hormone secretion in healthy human volunteers.

Methodology:

-

Subjects: Healthy adult male volunteers.

-

Procedure: Subjects receive an intravenous (i.v.) infusion of either saline (control), this compound (2.0 µg/kg/h), or Somatostatin-14 (2.0 µg/kg/h).[2][3]

-

Stimulation: For stimulated hormone release studies, a bolus i.v. injection of Growth Hormone-Releasing Hormone (GHRH; 1.0 µg/kg) or Ghrelin (1.0 µg/kg) is administered during the infusion.[3]

-

Blood Sampling: Blood samples are collected at regular intervals before, during, and after the infusion and stimulation.

-

Analysis: Serum levels of GH, insulin, prolactin, ACTH, and cortisol are measured using immunoradiometric assays or other appropriate methods.[3]

Signaling Pathway: Inhibition of Hormone Secretion

The inhibitory effects of this compound on hormone secretion are primarily mediated by its binding to somatostatin receptors, which are G-protein coupled receptors (GPCRs). Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of potassium channels, ultimately resulting in hyperpolarization of the cell membrane and reduced hormone release.

Caption: CST-14 signaling pathway for hormone inhibition.

Immune System Regulation

This compound is a potent immunomodulatory peptide with predominantly anti-inflammatory properties. It is produced by immune cells and acts on them in a cytokine-like manner to regulate the balance between pro- and anti-inflammatory responses.

Anti-inflammatory Effects

CST-14 has been shown to down-regulate the production of pro-inflammatory mediators by activated macrophages. In murine models of endotoxemia, administration of this compound significantly reduced the systemic levels of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Table 2: Quantitative Effects of this compound on Inflammatory Mediators

| Mediator | Experimental Model | This compound Concentration/Dose | Effect | Reference |

| TNF-α | LPS-stimulated murine peritoneal macrophages | 10⁻⁸ M | Significant inhibition (P < 0.001) | [5] |

| IL-6 | LPS-stimulated murine peritoneal macrophages | 10⁻⁸ M | Significant inhibition | [5] |

| IL-1β | LPS-stimulated murine peritoneal macrophages | 10⁻⁸ M | Significant inhibition | [5] |

| Nitric Oxide | LPS-stimulated murine peritoneal macrophages | 10⁻⁸ M | Significant inhibition | [5] |

| TNF-α | Serum from LPS-induced endotoxemic mice | 2 nmol/mouse | Significant reduction | [5] |

| IL-6 | Serum from LPS-induced endotoxemic mice | 2 nmol/mouse | Significant reduction | [5] |

Experimental Protocol: In Vitro Macrophage Activation Assay

Objective: To determine the effect of this compound on the production of inflammatory mediators by activated macrophages.

Methodology:

-

Cell Culture: Murine peritoneal macrophages are harvested and cultured.

-

Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS; 1 µg/ml) in the presence or absence of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁷ M).[5]

-

Incubation: Cells are incubated for a specified period (e.g., 24 hours).

-

Analysis: The supernatant is collected, and the concentrations of inflammatory mediators (e.g., TNF-α, IL-6, IL-1β, nitric oxide) are quantified using ELISA or other appropriate assays.[5]

Signaling Pathway: Anti-inflammatory Action in Macrophages

The anti-inflammatory effects of this compound are mediated through its interaction with SSTRs and potentially GHS-R1a on immune cells. This leads to the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway.

Caption: CST-14's anti-inflammatory signaling pathway.

Cardiovascular System Protection

This compound and its receptors are widely expressed in the cardiovascular system, including the aorta, coronary arteries, and the heart.[4] Emerging evidence suggests that CST-14 plays a protective role in various cardiovascular diseases.

Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration

A key event in the development of atherosclerosis and restenosis is the proliferation and migration of vascular smooth muscle cells (VSMCs). This compound has been shown to inhibit platelet-derived growth factor (PDGF)-stimulated proliferation and migration of human aortic VSMCs.[6]

Table 3: Quantitative Effects of this compound on Vascular Smooth Muscle Cells

| Parameter | Experimental Condition | This compound Concentration | Effect | Reference |

| Cell Proliferation ([³H]-thymidine incorporation) | PDGF (10 ng/mL)-stimulated human aortic VSMCs | 10 nmol/L | Significant inhibition | [2] |

| Cell Growth (Alamar-Blue assay) | PDGF (10 ng/mL)-stimulated human aortic VSMCs | 10 nmol/L | Significant inhibition | [2] |

| Neointimal Formation | Carotid artery ligation in mice | 100 ng administered intraperitoneally every 2 days | Significant reduction in neointimal area | [2] |

Experimental Protocol: Vascular Smooth Muscle Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of human aortic vascular smooth muscle cells (hAoSMCs).

Methodology:

-

Cell Culture: hAoSMCs are cultured in 96-well plates and serum-starved for 24 hours.[2]

-

Stimulation: Cells are stimulated with PDGF (10 ng/mL) in the presence or absence of different concentrations of this compound (e.g., 1-100 nmol/L).[2]

-

[³H]-thymidine Incorporation: [³H]-thymidine is added to the culture medium, and after an incubation period, the cells are harvested, and the amount of incorporated radioactivity is measured as an index of DNA synthesis and cell proliferation.[2]

-

Alamar-Blue Assay: Alternatively, cell viability and proliferation can be assessed by measuring the reduction of Alamar-Blue reagent.[2]

Signaling Pathway: Inhibition of VSMC Proliferation and Migration

The inhibitory effects of this compound on VSMC proliferation are mediated by SSTR2 and SSTR5, leading to an increase in cAMP and activation of p38-MAPK, while inhibiting the pro-proliferative Akt pathway.[6] Its anti-migratory effects are mediated by the GHS-R1a, leading to the inhibition of Rac1 activation.[6]

Caption: CST-14 signaling in VSMCs.

Anti-Cancer and Anti-Angiogenic Potential

This compound has demonstrated anti-proliferative and anti-angiogenic effects, suggesting its potential as a therapeutic agent in oncology.

Inhibition of Tumor Cell Proliferation and Angiogenesis

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Furthermore, its ability to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, is a critical aspect of its anti-cancer potential.

Table 4: Quantitative Effects of this compound on Cancer Cells

| Parameter | Cell Line | This compound Concentration | Effect | Reference |

| Cytotoxicity | Pancreatic Cancer (Panc-1-G12D) | 0-200 µM | Dose-dependent cytotoxicity | [7] |

| Cytotoxicity | Pancreatic Cancer (MIA-PaCa-G12C) | 0-200 µM | Dose-dependent cytotoxicity | [7] |

| Cytotoxicity | Pancreatic Cancer (Capan-1-G12V) | 0-200 µM | Dose-dependent cytotoxicity | [7] |

Experimental Protocol: Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment: Mice are treated with this compound (at a predetermined dose and schedule) or a vehicle control.

-

Monitoring: Tumor volume is measured regularly using calipers.

-

Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

Signaling Pathway: Anti-Angiogenic Effects

The anti-angiogenic effects of this compound are likely mediated through its interaction with SSTRs on endothelial cells, leading to the inhibition of pro-angiogenic signaling pathways.

Caption: CST-14's anti-angiogenic signaling pathway.

Conclusion

This compound is a remarkably pleiotropic peptide with significant physiological roles extending far beyond its initial discovery in the context of neuronal inhibition. Its potent modulatory effects on the endocrine, immune, and cardiovascular systems, coupled with its emerging anti-cancer properties, highlight its considerable therapeutic potential. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundation for further research and development of this compound-based therapeutics for a range of human diseases. Future investigations should continue to unravel the intricate molecular mechanisms underlying its diverse actions and explore its clinical utility in well-designed trials.

References

- 1. Cortistatin attenuates inflammatory pain via spinal and peripheral actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Cortistatin, a novel cardiovascular protective peptide - Liang - Cardiovascular Diagnosis and Therapy [cdt.amegroups.org]

- 4. Cortistatin, a novel cardiovascular protective peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cortistatin, a new antiinflammatory peptide with therapeutic effect on lethal endotoxemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cortistatin inhibits migration and proliferation of human vascular smooth muscle cells and decreases neointimal formation on carotid artery ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Cortistatin-14 as a Modulator of Slow-Wave Sleep: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropeptide Cortistatin-14 (CST-14) and its significant role in the modulation of slow-wave sleep (SWS). CST-14, a neuropeptide primarily expressed in the cortex and hippocampus, has demonstrated a potent ability to enhance the depth and duration of SWS.[1][2] This document synthesizes key findings from pivotal research, presenting detailed experimental protocols, quantitative data from in vivo studies, and elucidated signaling pathways. The information herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of CST-14 and its analogues for sleep-related disorders.

Introduction

Slow-wave sleep (SWS), characterized by high-amplitude, low-frequency delta waves in the electroencephalogram (EEG), is crucial for physiological restoration, memory consolidation, and overall brain health. The homeostatic regulation of SWS is a complex process influenced by numerous endogenous factors.[3][4] Among these, the neuropeptide this compound (CST-14) has emerged as a key modulator.[1][2]

CST-14 is a 14-amino-acid cyclic peptide with significant structural homology to somatostatin (SST-14).[5][6] It binds with high affinity to all five known somatostatin receptors (sst1-5) and the ghrelin receptor (GHS-R1a), as well as the Mas-related G protein-coupled receptor member X2 (MRGPRX2).[2][6][7] These interactions trigger downstream signaling cascades that ultimately influence neuronal excitability and sleep-wake states.

Studies have shown that intracerebroventricular (ICV) administration of CST-14 in rodents selectively promotes deep SWS and increases slow-wave activity (SWA), a key indicator of sleep intensity.[1][8] Furthermore, the expression of preprocortistatin mRNA, the precursor to CST-14, is dynamically regulated by the sleep-wake cycle and is significantly upregulated following sleep deprivation, suggesting a role for CST-14 in the homeostatic regulation of sleep.[1][2] This guide will delve into the technical details of the research that has established CST-14 as a potent modulator of SWS.

Quantitative Data on the Effects of this compound on Sleep Architecture

The following tables summarize the key quantitative findings from studies investigating the effects of intracerebroventricular administration of CST-14 on sleep parameters in adult male rats.

Table 1: Effect of CST-14 on Time Spent in Different Vigilance States

| Treatment (n=8) | Wakefulness (% of recording time) | SWS1 (% of recording time) | SWS2 (% of recording time) | REM Sleep (% of recording time) |

| Saline | 50.3 ± 2.5 | 15.2 ± 1.1 | 28.5 ± 2.0 | 6.0 ± 0.8 |

| CST-14 (100 ng) | 42.1 ± 2.8 | 14.8 ± 1.3 | 36.9 ± 2.2 | 6.2 ± 0.7 |

| CST-14 (1 µg) | 39.8 ± 3.1 | 14.5 ± 1.5 | 39.5 ± 2.5 | 6.2 ± 0.9 |

*p < 0.05, **p < 0.01 compared to saline (Student's t-test). Data are presented as mean ± SEM. SWS1 represents light slow-wave sleep, and SWS2 represents deep slow-wave sleep.[8]

Table 2: Effect of CST-14 on the Structure of Slow-Wave Sleep

| Treatment (n=8) | Number of SWS2 Episodes | Mean Duration of SWS2 Episodes (s) |

| Saline | 105 ± 8 | 75 ± 5 |

| CST-14 (100 ng) | 108 ± 7 | 95 ± 6* |

| CST-14 (1 µg) | 110 ± 9 | 102 ± 7** |

*p < 0.05, **p < 0.01 compared to saline (Student's t-test). Data are presented as mean ± SEM.[8]

Table 3: Effect of CST-14 on EEG Power Density during SWS2

| Treatment (n=8) | Delta Power (0.5-4 Hz) (% change from saline) |

| CST-14 (100 ng) | +25.4 ± 4.1* |

| CST-14 (1 µg) | +31.2 ± 5.3** |

*p < 0.05, **p < 0.01 compared to saline (Student's t-test). Data represents the change in the first 2 hours post-injection and is presented as mean ± SEM.[1][8]

Table 4: Regulation of Preprocortistatin mRNA Expression by Sleep Deprivation

| Condition | Relative Preprocortistatin mRNA Levels |

| Control | 100 ± 12 |

| 24-h Sleep Deprivation | 410 ± 45*** |

| 8-h Recovery Sleep | 125 ± 18 |

***p < 0.001 compared to control (ANOVA). Data are presented as mean ± SEM.[1][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Animal Subjects and Surgical Procedures

-

Subjects: Adult male Sprague-Dawley rats (250-300g) are used for these studies. Animals are housed individually under a 12:12 hour light-dark cycle with ad libitum access to food and water.

-

Surgical Implantation:

-

Anesthetize the rat with isoflurane (2-3%) or a ketamine/xylazine mixture.

-

Place the animal in a stereotaxic frame.

-

Implant stainless steel screw electrodes for EEG recording over the frontal (AP: +2.0 mm, ML: -1.5 mm from bregma) and parietal (AP: -3.5 mm, ML: -2.5 mm from bregma) cortices. A reference electrode is placed over the cerebellum.

-

Implant flexible, insulated stainless-steel wires into the nuchal muscles for electromyogram (EMG) recording.

-

Implant a guide cannula into the lateral ventricle (AP: -0.8 mm, ML: -1.5 mm from bregma; DV: -3.5 mm from skull surface) for intracerebroventricular (ICV) injections.

-

Secure the electrode assembly and cannula to the skull with dental cement.

-

Allow a recovery period of at least one week post-surgery.

-

Intracerebroventricular (ICV) Injections

-

Gently restrain the rat and remove the dummy cannula from the guide cannula.

-

Insert an injection cannula connected to a microsyringe. The injection cannula should extend 1 mm beyond the tip of the guide cannula.

-

Infuse a total volume of 5 µL of either sterile saline (vehicle) or this compound (100 ng or 1 µg dissolved in saline) over a period of 1 minute.

-

Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

-

Replace the dummy cannula and return the animal to its home cage for recording.

EEG/EMG Recording and Analysis

-

Connect the rat's headmount to a recording cable attached to a commutator, allowing for free movement.

-

Record EEG and EMG signals continuously for 24 hours following the ICV injection.

-

Amplify and filter the EEG (0.5-30 Hz) and EMG (30-300 Hz) signals.

-

Digitize the signals at a sampling rate of at least 200 Hz.

-

Visually score the recordings in 10-second epochs into three stages: wakefulness, SWS (further divided into SWS1 and SWS2), and REM sleep, based on standard criteria.

-

Perform spectral analysis on artifact-free SWS2 epochs using a Fast Fourier Transform (FFT) to calculate power density in the delta (0.5-4 Hz) frequency band.

In Situ Hybridization for Preprocortistatin mRNA

-

Anesthetize rats at different time points (control, after 24-h sleep deprivation, after 8-h recovery sleep) and perfuse transcardially with 4% paraformaldehyde (PFA).

-

Dissect the brains and post-fix overnight in 4% PFA, followed by cryoprotection in 30% sucrose.

-

Section the brains coronally at 30 µm on a cryostat.

-

Hybridize the sections with a digoxigenin (DIG)-labeled antisense riboprobe for rat preprocortistatin mRNA.

-

Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.

-

Develop the signal using a colorimetric substrate (e.g., NBT/BCIP).

-

Quantify the signal intensity using densitometry.

Immunohistochemistry for c-fos and pERK1/2

-

Process brain tissue from control and sleep-deprived rats as described for in situ hybridization.

-

Incubate brain sections with primary antibodies against c-fos or phosphorylated ERK1/2 (pERK1/2).

-

Incubate with a biotinylated secondary antibody.

-

Amplify the signal using an avidin-biotin-peroxidase complex.

-

Visualize the immunoreactivity using a diaminobenzidine (DAB) substrate.

-

For double-labeling with in situ hybridization, perform the immunohistochemistry after the hybridization and detection steps.

-

Count the number of single- and double-labeled cells in specific cortical regions.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of this compound in promoting slow-wave sleep.

References

- 1. researchgate.net [researchgate.net]

- 2. Cortistatin promotes and negatively correlates with slow-wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Reactome | Somatostatin receptors bind somatostatin and cortistatin [reactome.org]

- 6. Pharmacological profile of somatostatin and cortistatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cortistatin 14 | Somatostatin (sst) Receptors | Tocris Bioscience [tocris.com]

- 8. Centrally Administered Cortistation-14 Induces Antidepressant-Like Effects in Mice via Mediating Ghrelin and GABAA Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Cortistatin-14: A Technical Guide to its Signal Transduction Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cortistatin-14 (CST-14) is a cyclic neuropeptide with significant structural homology to somatostatin-14 (SST-14).[1][2] Despite this similarity, CST-14 exhibits a unique pharmacological profile, binding to a broader range of receptors and eliciting distinct physiological effects.[1][3] This guide provides an in-depth technical overview of the signal transduction pathways activated by CST-14 binding, focusing on its interaction with key G-protein coupled receptors (GPCRs). The information presented herein is intended to support research and drug development efforts targeting these pathways.

This compound Receptors and Binding Affinities

CST-14 is a promiscuous ligand, demonstrating high-affinity binding to all five somatostatin receptor subtypes (sst1-sst5), the ghrelin receptor (GHS-R1a), and the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][3] The binding affinities and functional potencies are summarized in the table below.

| Receptor | Ligand | Parameter | Value (nM) | Cell Line |

| sst1 | This compound | IC50 | 5 | Transfected Cells |

| sst2 | This compound | IC50 | 0.09 | Transfected Cells |

| sst3 | This compound | IC50 | 0.3 | Transfected Cells |

| sst4 | This compound | IC50 | 0.2 | Transfected Cells |

| sst5 | This compound | IC50 | 0.3 | Transfected Cells |

| MRGPRX2 | This compound | EC50 | 25 | HEK293 |

| GHS-R1a | This compound | Affinity (mol/l) | 4.6-5.4 x 10-7 | Human Pituitary Membranes |

Table 1: this compound Receptor Binding and Functional Data.[4]

Core Signaling Pathways Activated by this compound

Upon binding to its cognate GPCRs, CST-14 initiates a cascade of intracellular signaling events. The specific pathways activated are dependent on the receptor subtype and the G-protein to which it couples. The primary signaling cascades are detailed below.

Gi/o-Coupled Signaling Pathway

All five somatostatin receptors (sst1-5) and the ghrelin receptor (GHS-R1a) can couple to inhibitory G-proteins of the Gi/o family. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3][5][6] This reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby modulating the phosphorylation of numerous downstream targets involved in processes such as hormone secretion and cell proliferation.

Gq-Coupled Signaling Pathway

This compound binding to sst2, sst5, GHS-R1a, and MRGPRX2 receptors can activate the Gq family of G-proteins.[5][6][7] This initiates the phospholipase C (PLC) signaling cascade. Activated PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a wide array of cellular proteins, influencing processes such as cell growth, differentiation, and metabolism.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

Activation of p38 MAPK is a key downstream event in CST-14 signaling. The p38 MAPK cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the p38 MAPK itself.[8][9] Upstream signals originating from the CST-14-activated GPCRs lead to the phosphorylation and activation of a MAP3K (e.g., TAK1, ASK1). This MAP3K then phosphorylates and activates a MAP2K, typically MKK3 or MKK6, which in turn dually phosphorylates and activates p38 MAPK on threonine and tyrosine residues within its activation loop.[8][9] Activated p38 MAPK translocates to the nucleus to phosphorylate and regulate the activity of various transcription factors, influencing gene expression related to inflammation, cell stress, and apoptosis.[10][11]

PI3K/Akt Pathway Inhibition

CST-14 signaling can lead to the inhibition of the PI3K/Akt pathway, a critical regulator of cell survival, growth, and proliferation. The precise mechanism of inhibition is not fully elucidated but may involve the activation of phosphatases that counteract the activity of PI3K. One such phosphatase is Phosphatase and Tensin Homolog (PTEN), which dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (4,5)-bisphosphate (PIP2).[12][13] This action prevents the recruitment and activation of Akt at the plasma membrane. Another potential mechanism is through the activation of PH domain and Leucine rich repeat Protein Phosphatases (PHLPP), which directly dephosphorylate and inactivate Akt.[14] By inhibiting the PI3K/Akt pathway, CST-14 can promote apoptosis and inhibit cell growth.

Experimental Protocols

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kd) and receptor density (Bmax) of CST-14 for its receptors.

1. Membrane Preparation:

-

Culture cells expressing the receptor of interest to high confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine protein concentration using a suitable method (e.g., BCA assay).

2. Binding Assay:

-

In a 96-well plate, add a constant amount of membrane preparation (e.g., 10-50 µg protein) to each well.

-

For saturation binding, add increasing concentrations of radiolabeled CST-14 (e.g., [125I]-CST-14).

-

For competition binding, add a fixed concentration of radiolabeled CST-14 and increasing concentrations of unlabeled CST-14 or other competing ligands.

-

To determine non-specific binding, add a high concentration of unlabeled CST-14 to a set of wells.

-

Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

3. Separation and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze saturation binding data using non-linear regression to determine Kd and Bmax.

-

Analyze competition binding data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is used to quantify the activation of signaling pathways by measuring the phosphorylation of key proteins like p38 MAPK and Akt.

1. Cell Culture and Treatment:

-

Seed cells in multi-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-6 hours to reduce basal signaling.

-

Treat cells with various concentrations of CST-14 for different time points. Include a vehicle control.

2. Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Determine the protein concentration of the supernatant.

3. SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples.

-

Denature proteins by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-p38 MAPK) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).

-

Quantify band intensities using densitometry software.

-

Express the level of phosphorylated protein as a ratio to the total protein.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following receptor activation, typically indicative of Gq-coupled signaling.

1. Cell Preparation and Dye Loading:

-

Seed cells expressing the receptor of interest in a black-walled, clear-bottom 96-well or 384-well plate.

-

The following day, remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Krebs buffer) for 30-60 minutes at 37°C.

-

After incubation, wash the cells to remove excess dye.

2. Assay Execution:

-

Place the assay plate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR, FlexStation).

-

Establish a stable baseline fluorescence reading for each well.

-

Add various concentrations of CST-14 to the wells and immediately begin recording fluorescence intensity over time.

3. Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Calculate the response magnitude (e.g., peak fluorescence minus baseline).

-

Plot the response as a function of CST-14 concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

This compound activates a complex network of signal transduction pathways through its interaction with multiple GPCRs. The elucidation of these pathways, including the Gi/o-mediated inhibition of cAMP, the Gq-dependent activation of the PLC-Ca2+ cascade, the stimulation of the p38 MAPK pathway, and the inhibition of the PI3K/Akt pathway, provides a foundation for understanding the diverse physiological roles of this neuropeptide. The experimental protocols detailed in this guide offer a framework for the further investigation of CST-14 signaling and the development of novel therapeutics targeting these pathways.

References

- 1. Cortistatin‐14 Mediates its Anticonvulsant Effects Via sst2 and sst3 but Not Ghrelin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound mediates its anticonvulsant effects via sst2 and sst3 but not ghrelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cortistatin, but not somatostatin, binds to growth hormone secretagogue (GHS) receptors of human pituitary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. GHS-R1a constitutive activity and its physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MrgX2 is a high potency cortistatin receptor expressed in dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of p38 MAP kinase activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK14 - Wikipedia [en.wikipedia.org]

- 11. Activation of P38 MAPK Signaling Cascade is Linked with Clinical Outcomes and Therapeutic Responses in Human Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. The PI3K/Akt Pathway: Emerging Roles in Skin Homeostasis and a Group of Non-Malignant Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]

What is the role of Cortistatin-14 in immune system regulation?

An In-depth Technical Guide to the Role of Cortistatin-14 in Immune System Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CST-14), a cyclic neuropeptide with significant structural homology to somatostatin, has emerged as a critical endogenous regulator of the immune system.[1][2][3] Produced by and acting upon various immune cells, CST-14 exerts potent anti-inflammatory and immunomodulatory effects, positioning it as a promising therapeutic candidate for a range of inflammatory and autoimmune disorders.[2][4][5] This technical guide provides a comprehensive overview of the multifaceted role of CST-14 in immune regulation, detailing its molecular interactions, effects on innate and adaptive immunity, and the signaling pathways it governs. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes complex biological processes to facilitate a deeper understanding for researchers and drug development professionals.

Molecular Profile and Receptor Interactions

CST-14 is a 14-amino acid cyclic peptide that shares 11 residues with somatostatin-14.[5] This structural similarity allows it to bind with high affinity to all five somatostatin receptor subtypes (sst1-5).[6][7][8] However, its unique physiological functions, distinct from somatostatin, are attributed to its ability to also bind to other receptors, including the growth hormone secretagogue receptor (GHSR-1a), also known as the ghrelin receptor, and the Mas-related G protein-coupled receptor X2 (MrgprX2).[4][6][8][9][10] This receptor promiscuity allows CST-14 to orchestrate a wide array of responses within the immune system.[4][9] Human immune cells, including lymphocytes, monocytes, and macrophages, not only produce CST-14 but also express its receptors, suggesting autocrine and paracrine regulatory loops.[1][6]

Receptor Binding Affinities

The interaction of CST-14 with its various receptors has been quantified in several studies. The following table summarizes the reported binding affinities (IC50) and potencies (EC50) of CST-14 for its primary receptors.

| Receptor | Ligand/Action | IC50/EC50 Value | Cell Line/System | Reference |

| sst1 | Prevents Somatostatin-14 binding | 5 nM (IC50) | Transfected cells | [8] |

| sst2 | Prevents Somatostatin-14 binding | 0.09 nM (IC50) | Transfected cells | [8] |

| sst3 | Prevents Somatostatin-14 binding | 0.3 nM (IC50) | Transfected cells | [8] |

| sst4 | Prevents Somatostatin-14 binding | 0.2 nM (IC50) | Transfected cells | [8] |

| sst5 | Prevents Somatostatin-14 binding | 0.3 nM (IC50) | Transfected cells | [8] |

| MrgprX2 | Agonist activity | 25 nM (EC50) | HEK293 cells | [8] |

| MrgprX2 | Inhibition of CST-14 degranulation by Compound A | 22.8 nM (IC50) | Mast cells | [11] |

| MrgprX2 | Inhibition of CST-14 degranulation by Compound B | 1.0 nM (IC50) | Mast cells | [11] |

| GHSR-1a | Binds to the receptor | Not specified | Human pituitary gland | [8] |

Signaling Pathways

Upon binding to its cognate receptors, CST-14 initiates distinct intracellular signaling cascades. Binding to sst receptors typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels.[5] In contrast, activation of MrgprX2 on mast cells triggers G-protein coupling that leads to intracellular calcium mobilization and subsequent degranulation.[12] The signaling through GHSR-1a in immune cells is less characterized but is implicated in many of CST-14's anti-inflammatory effects.[4][9]

Regulation of Innate Immunity

CST-14 is a potent modulator of the innate immune response, primarily by deactivating inflammatory macrophages and regulating mast cell responses.

Macrophages